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Compound of Interest

Methyl 2-(4-
Compound Name:
methylphenylsulfonamido)acetate

Cat. No.: B153594

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthetic methodology for Methyl 2-(4-methylphenylsulfonamido)acetate (CAS No: 2645-02-
5), a key intermediate in pharmaceutical and chemical synthesis. The data presented herein is
intended to support research, development, and quality control activities.

Spectroscopic Data

The structural confirmation of Methyl 2-(4-methylphenylsulfonamido)acetate relies on a
combination of spectroscopic techniques. The following tables summarize the key data
obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic H (ortho to
7.77-7.74 Doublet 2H

SOz2)

_ Aromatic H (meta to

~7.3-7.8 Multiplet 2H

S0O2)
~5.0 Singlet (broad) 1H Sulfonamido NH
3.64 Singlet 3H OCHs (Methyl Ester)
~3.7 Singlet 2H CH:z (alpha to C=0)
2.43 Singlet 3H Ar-CHs

Note: Specific chemical shifts for the CH2 and aromatic protons (meta to SO2z) can vary slightly
based on the solvent and experimental conditions.[1]

13C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (8) ppm Assighment

~169.0 C=0 (Ester Carbonyl)

~144.0 Aromatic C (quaternary, attached to SO2)
~136.5 Aromatic C (quaternary, attached to CHs)
~129.8 Aromatic CH (meta to SO2)

~127.5 Aromatic CH (ortho to SOz2)

~52.5 OCHs (Methyl Ester)

~45.0 CH:z (alpha to C=0)

~21.5 Ar-CHs

Infrared (IR) Spectroscopy Data
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The IR spectrum provides valuable information about the functional groups present in the

molecule.
Wavenumber (cm~?) Functional Group
3262 - 3283 N-H Stretch (Sulfonamide)[1]
1729 - 1740 C=0 Stretch (Ester)[1]
1350 - 1159 S=0 Stretch (Sulfonamide)[1]

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of the compound.

m/z Interpretation

243.28 Molecular lon [M]* (Calculated)

184 [M - COOCH3s]*

155 [Toluenesulfonyl]*

91 [Tropylium ion, C7H7]* (Base Peak)[2]

Experimental Protocols
Synthesis of Methyl 2-(4-
methylphenylsulfonamido)acetate

A standard and reliable method for the synthesis of Methyl 2-(4-
methylphenylsulfonamido)acetate is the sulfonylation of glycine methyl ester with 4-
methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]

Materials:

o Glycine methyl ester hydrochloride
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e 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

¢ Anhydrous Dichloromethane (DCM)

e N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

e 5% Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCO3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

o Glycine methyl ester hydrochloride is suspended in anhydrous DCM in a round-bottom flask
equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

o DIPEA or TEA (2.2 equivalents) is added to the suspension to neutralize the hydrochloride
and liberate the free amine.

o 4-Methylbenzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of
anhydrous DCM and added dropwise to the reaction mixture at 0 °C.

e The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
The progress of the reaction is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction is quenched by the addition of water.

e The organic layer is separated and washed successively with 5% HCI, saturated NaHCOs
solution, and brine.
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e The organic layer is then dried over anhydrous MgSOa or NazSOs, filtered, and the solvent is
removed under reduced pressure to yield the crude product.

e The crude product is purified by column chromatography on silica gel using an appropriate
solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-(4-
methylphenylsulfonamido)acetate as a white solid.[1]

Spectroscopic Analysis Protocols

General Considerations:

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 300, 400, or 500
MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d
(CDCIs) or Dimethyl sulfoxide-de (DMSO-de), with Tetramethylsilane (TMS) used as an
internal standard (0.00 ppm).

e IR Spectroscopy: IR spectra are commonly obtained using an FT-IR spectrometer. Solid
samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)
accessory.

o Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such
as Electron lonization (EI) for fragmentation analysis or Electrospray lonization (ESI) for
accurate mass determination.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
Methyl 2-(4-methylphenylsulfonamido)acetate.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b153594?utm_src=pdf-body
https://www.benchchem.com/product/b153594?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.benchchem.com/product/b153594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization

Synthesis
Y

‘
\
\
:
:
i
Column Chromatography Pure Product ) EEE IR e e
:
\
|
|

Starting Materials

Sulfonylation Reaction Aqueous Workup
Tosyl Chloride) (DCM, Base) & Extraction >

(Glycine Methyl Ester, |—|

v

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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